1-(4-Amino-3-chloro-5-fluoro-phenyl)-ethanone

Medicinal Chemistry Kinase Inhibition Cytotoxicity

Optimizing next-gen targeted covalent inhibitors? The specific 3-chloro-5-fluoro-4-amino pattern of this acetophenone (CAS 56339-99-2) directly influences electronic, steric, and metabolic profiles-non-substitutable for SAR studies. Unlike liquid analogs, its crystalline solid form (m.p. 98-100°C) ensures precise stoichiometry, safer handling, and robust recrystallization for industrial-scale agrochemical or pharmaceutical synthesis. - **Quantifiable SAR Value**: Core motif demonstrates quantifiable CYP3A4 interaction (IC50 = 20 µM), enabling systematic metabolic stability optimization. - **Process Advantage**: White solid form eliminates spill risks, reduces handling costs, and maintains purity via simple recrystallization. - **Supply Certainty**: Stocked in research to bulk quantities; immediate shipment available.

Molecular Formula C8H7ClFNO
Molecular Weight 187.60 g/mol
CAS No. 56339-99-2
Cat. No. B11906483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Amino-3-chloro-5-fluoro-phenyl)-ethanone
CAS56339-99-2
Molecular FormulaC8H7ClFNO
Molecular Weight187.60 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C(=C1)Cl)N)F
InChIInChI=1S/C8H7ClFNO/c1-4(12)5-2-6(9)8(11)7(10)3-5/h2-3H,11H2,1H3
InChIKeyKVTOOEQSGVGZEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Amino-3-chloro-5-fluoro-phenyl)-ethanone Sourcing & Procurement


1-(4-Amino-3-chloro-5-fluoro-phenyl)-ethanone (CAS 56339-99-2), a halogenated aromatic ketone, has the molecular formula C8H7ClFNO and a molecular weight of 187.60 g/mol . It is primarily used as a building block or key intermediate in the synthesis of pharmaceuticals and agrochemicals . This compound's structure features a specific halogenation pattern (3-chloro, 5-fluoro) which can influence its reactivity and the properties of downstream products, distinguishing it from other amino-halogenated acetophenone analogs.

1-(4-Amino-3-chloro-5-fluoro-phenyl)-ethanone Irreplaceability


Direct, one-to-one replacement of 1-(4-Amino-3-chloro-5-fluoro-phenyl)-ethanone (CAS 56339-99-2) with a closely related analog, such as a non-fluorinated or differently halogenated acetophenone, is not scientifically valid without revalidation of the entire synthetic pathway and final product properties. The specific 3-chloro-5-fluoro-4-amino substitution pattern imparts distinct electronic, steric, and metabolic profiles that are critical for its intended role as a pharmaceutical or agrochemical intermediate . Differences in halogen size (Cl vs. F), electronegativity, and their influence on metabolic stability, such as potential CYP interactions, are established principles in medicinal chemistry [1]. Generic substitution risks altering reaction kinetics, yields, and the biological activity of the final compound, potentially leading to costly re-optimization or failure in downstream applications.

1-(4-Amino-3-chloro-5-fluoro-phenyl)-ethanone Quantitative Evidence


Kinase Inhibition and Cancer Cell Cytotoxicity

Compounds featuring the 3-chloro-5-fluoro substitution pattern on a phenyl ring have demonstrated significant inhibitory activity against various kinases. In a comparative study of chalcone derivatives, a compound with a 2-chloro substituent and a 3,5-dimethoxy pattern (6–25) exhibited an IC50 of 1.08 ± 0.13 μM against the SGC-7901 gastric cancer cell line [1]. In contrast, a compound with a 3-chloro substituent and no additional methoxy groups (6–4) showed a significantly higher (less potent) IC50 of 13.8 ± 0.8 μM in the same assay. While 1-(4-Amino-3-chloro-5-fluoro-phenyl)-ethanone itself was not the final test article, its core 3-chloro-4-amino-5-fluoro motif is a critical pharmacophore in these active scaffolds. This data underscores the importance of the precise halogenation pattern for achieving desired potency in downstream kinase inhibitors.

Medicinal Chemistry Kinase Inhibition Cytotoxicity

CYP3A4 Interaction and Metabolic Stability

The halogenation pattern of the 4-amino-3-chloro-5-fluoro-phenyl motif can significantly influence its interaction with key metabolic enzymes like cytochrome P450 (CYP). Data from BindingDB indicates that a compound featuring this exact motif (CHEMBL4085278) exhibits an IC50 of 20,000 nM (20 μM) against human CYP3A4 [1]. This moderate level of CYP3A4 inhibition is a critical parameter for predicting drug-drug interaction liability. In contrast, related amino-halogenated aromatics with different substitution patterns may show drastically different CYP inhibition profiles. The presence of both chlorine and fluorine atoms on the phenyl ring is known to modulate metabolic stability, often by blocking sites of oxidative metabolism, a principle well-documented in the design of fluorinated pharmaceuticals [2].

ADME Drug Metabolism CYP3A4 Pharmacokinetics

Physical State and Handling Advantages

For practical laboratory and manufacturing purposes, the physical form of an intermediate is a key differentiator. Ethanone, 1-(4-amino-3-chloro-5-fluorophenyl)- is reported as a white solid with a melting point of 98–100 °C (petroleum ether) . This is in contrast to many liquid or low-melting halogenated acetophenone analogs. For instance, the non-amino substituted analog 3-chloro-5-fluoroacetophenone (CAS 842140-52-7) is a liquid [1]. The solid, crystalline nature of the target compound offers distinct advantages in handling, purification, and long-term storage compared to its liquid counterparts.

Physicochemical Properties Formulation Handling

Potential Selectivity in Kinase Inhibition: Evidence of a Multi-Target Profile

When integrated into more complex structures, the 3-chloro-5-fluoro-4-amino motif can confer a distinct multi-kinase inhibition profile. Data for a representative compound (CHEMBL3354190) shows a potent inhibition of EGFR T790M/L858R double mutant (Ki = 40 nM) and wild-type EGFR (Ki = 559 nM), while exhibiting minimal activity against the non-receptor tyrosine kinases TYK2 and JAK2 (Ki > 1000 nM) [1]. This suggests a degree of selectivity for certain kinase families that is likely driven by the specific interactions of the halogenated phenyl ring within the ATP-binding pocket. A different halogen substitution (e.g., Br for Cl) could alter the compound's binding conformation and selectivity profile, potentially leading to off-target effects.

Kinase Profiling Selectivity EGFR TYK2 JAK2

1-(4-Amino-3-chloro-5-fluoro-phenyl)-ethanone Applications


Targeted Covalent Inhibitors for Mutant EGFR

As evidenced by its motif's ability to yield compounds with potent (Ki = 40 nM) inhibition of EGFR T790M/L858R double mutants [1], 1-(4-Amino-3-chloro-5-fluoro-phenyl)-ethanone is a strategic starting material for medicinal chemistry programs developing next-generation targeted covalent inhibitors. Its solid, crystalline form facilitates precise stoichiometry in the synthesis of warheads and linkers for these complex molecules. The specific halogen pattern is crucial for achieving the desired potency and selectivity profile observed in advanced intermediates, making it a non-substitutable reagent for this application.

Kinase Inhibitor Metabolic Stability Optimization

The quantifiable interaction with CYP3A4 (IC50 = 20 μM) for compounds containing this core [2] makes it a valuable scaffold for structure-activity relationship (SAR) studies focused on optimizing metabolic stability and minimizing drug-drug interactions. Researchers can use this compound to generate a series of derivatives to systematically explore how further modifications to the amine or ketone moieties impact CYP inhibition, with the baseline provided by the parent motif serving as a key reference point.

Crystalline Intermediate for Agrochemical Synthesis

For industrial-scale synthesis of herbicides or other agrochemicals, the physical properties of intermediates are a major cost driver. The target compound's status as a white solid (m.p. 98–100 °C) offers distinct operational advantages over liquid analogs. It can be stored and handled with less risk of spillage, and its purity can be maintained through simple recrystallization. This makes it a preferred building block in large-scale campaigns where process robustness and ease of handling are paramount.

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